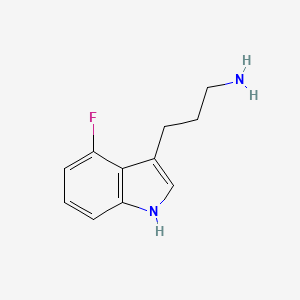
3-(4-Fluoro-3-indolyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom in the indole ring can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-indolyl)-1-propanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoroindole.
Alkylation: The 4-fluoroindole undergoes alkylation with a suitable alkylating agent, such as 3-bromopropanamine, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluoro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-3-indolyl)-1-propanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving indole derivatives.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological targets.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the indole ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chloro-3-indolyl)-1-propanamine: Similar structure with a chlorine atom instead of fluorine.
3-(4-Bromo-3-indolyl)-1-propanamine: Similar structure with a bromine atom instead of fluorine.
3-(4-Methyl-3-indolyl)-1-propanamine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluoro-3-indolyl)-1-propanamine imparts unique chemical and biological properties compared to its analogs. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H13FN2 |
|---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
3-(4-fluoro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13FN2/c12-9-4-1-5-10-11(9)8(7-14-10)3-2-6-13/h1,4-5,7,14H,2-3,6,13H2 |
InChI-Schlüssel |
NFBKXAMRMDBALT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



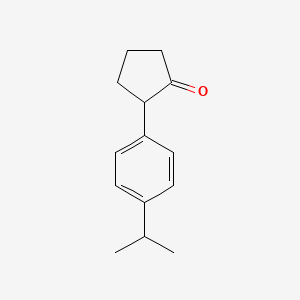
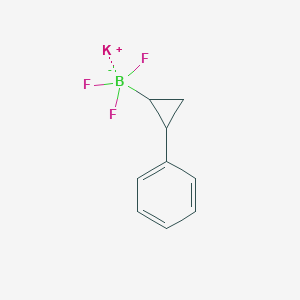
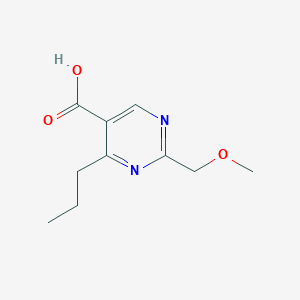


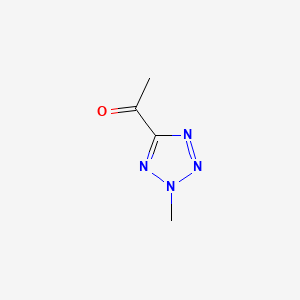
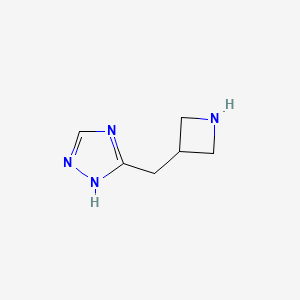
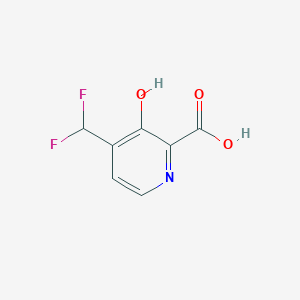
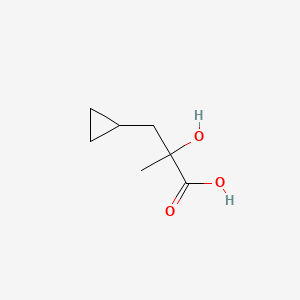
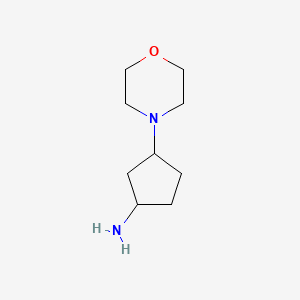
![1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
